Aspirin

説明

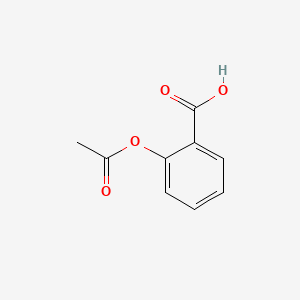

Structure

3D Structure

特性

IUPAC Name |

2-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNRYMUTXBXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4, Array | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(ACETYLOXY)BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aspirin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aspirin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020108 | |

| Record name | Aspirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetylsalicylic acid appears as odorless white crystals or crystalline powder with a slightly bitter taste. (NTP, 1992), Odorless, colorless to white, crystal-line powder. [aspirin] [Note: Develops the vinegar-like odor of acetic acid on contact with moisture.], Solid, COLOURLESS-TO-WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Odorless, colorless to white, crystal-line powder. | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylsalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aspirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(ACETYLOXY)BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/384 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylsalicylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

284 °F at 760 mmHg (decomposes) (NTP, 1992), 284 °F (decomposes), 284 °F (Decomposes) | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylsalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/384 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylsalicylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

482 °F (NTP, 1992) | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), 1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether, In water, 4,600 mg/L at 25 °C, Solubility in water, g/100ml at 15 °C: 0.25 (poor), (77 °F): 0.3% | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylsalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(ACETYLOXY)BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylsalicylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4 (NTP, 1992) - Denser than water; will sink, 1.40, 1.4 g/cm³, 1.35 | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(ACETYLOXY)BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/384 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylsalicylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 2.52X10-5 mm Hg at 25 °C (calc), Vapor pressure, Pa at 25 °C: ~ 0.004, 0 mmHg (approx) | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(ACETYLOXY)BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/384 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylsalicylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

4-hydroxybenzoic acid; 4-hydroxybenzene-1,3-dicarboxylic acid (4-hydroxyisophthalic acid); salicylic acid; 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid (acetylsalicylsalicylic acid); 2-[(2-hydroxybenzoyl)oxy]benzoic acid (salicylsalicylic acid); 2-(acetyloxy)benzoic anhydride (acetylsalicylic anhydride) | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic tablets or needle-like crystals, Colorless to white, crystalline powder. | |

CAS No. |

50-78-2 | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aspirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylsalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aspirin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aspirin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aspirin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R16CO5Y76E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(ACETYLOXY)BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/384 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

275 °F (NTP, 1992), 138-140, 135 °C (rapid heating), 135 °C, 275 °F | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylsalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aspirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(ACETYLOXY)BENZOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0822 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLSALICYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/384 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetylsalicylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0010.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Aspirin: A Technical Guide to its Interaction with COX-1 and COX-2 Enzymes

For Immediate Release

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of acetylsalicylic acid (aspirin) on the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. We delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate these mechanisms, and provide visual representations of the key pathways and processes. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, biochemistry, and drug development.

Core Mechanism: Irreversible Acetylation

This compound exerts its therapeutic effects primarily through the irreversible inhibition of COX enzymes.[1] This is distinct from most other non-steroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors. The core of this compound's mechanism is the covalent modification of a specific serine residue within the active site of the COX enzymes via acetylation.[2]

In COX-1, this acetylation occurs at serine 530 (Ser530), sterically blocking the binding of the natural substrate, arachidonic acid, to the enzyme's active site.[2] This leads to a complete and irreversible loss of the enzyme's cyclooxygenase activity. For platelets, which lack a nucleus and the machinery for new protein synthesis, this inhibition lasts for the entire lifespan of the platelet (approximately 7-10 days).[1]

In COX-2, this compound also acetylates a homologous serine residue (Ser516).[3] However, the consequences of this acetylation are remarkably different. While the cyclooxygenase activity that produces prostaglandins is significantly inhibited, the acetylated COX-2 enzyme gains a new catalytic function, converting arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[4] This altered activity is a key aspect of this compound's unique pharmacological profile.

Quantitative Analysis of COX-1 and COX-2 Inhibition by this compound

The inhibitory potency of this compound on COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. As the following table summarizes, this compound is notably more potent in inhibiting COX-1 than COX-2.

| Enzyme | Source | Assay System | IC50 (μM) | Reference |

| COX-1 | Human Articular Chondrocytes | Prostaglandin E2 production | 3.57 | [5] |

| Washed Human Platelets | Thromboxane B2 production | 1.3 ± 0.5 | [5] | |

| Washed Human Platelets | Thromboxane B2 production | Not significantly different from L-ASA | [2][3] | |

| COX-2 | Human Articular Chondrocytes | Prostaglandin E2 production | 29.3 | [5] |

| Recombinant Human | 15R-PGE2 formation | ~50 | [4] | |

| HCA7 Cells (Colon Adenocarcinoma) | Acetylation of COX-2 | Comparable potency to L-ASA | [2][3] |

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of this compound's action on COX enzymes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's effects on COX enzymes.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol outlines a fluorometric assay to determine the IC50 of this compound for COX-1 and COX-2.

Materials:

-

Purified recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~587 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations.

-

Prepare working solutions of COX enzyme, heme, and COX probe in COX Assay Buffer.

-

Prepare a working solution of arachidonic acid.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme solution

-

This compound solution at various concentrations (or DMSO for control)

-

COX enzyme solution (COX-1 or COX-2)

-

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the COX probe to all wells.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each this compound concentration.

-

Normalize the rates to the control (DMSO) to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Detection of COX-1 Acetylation by Immunoprecipitation and Western Blotting

This protocol describes the detection of this compound-induced acetylation of COX-1 at Ser530 in platelets.

Materials:

-

Washed human platelets

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose beads

-

Primary antibody specific for acetylated Ser530 of COX-1

-

Primary antibody for total COX-1 (as a loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membranes

-

Western blot blocking buffer (e.g., 5% non-fat milk in TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for Western blots

Procedure:

-

Platelet Treatment:

-

Incubate washed human platelets with and without this compound at a specified concentration and time.

-

-

Cell Lysis:

-

Pellet the platelets and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant containing the protein extract.

-

-

Immunoprecipitation (for enrichment of acetylated COX-1):

-

Pre-clear the lysate by incubating with Protein A/G agarose beads, then centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the anti-acetylated COX-1 (Ser530) antibody overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the captured proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the proteins from the immunoprecipitation eluate and the total cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for total COX-1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

For the immunoprecipitated samples, the presence of a band for COX-1 confirms the acetylation at Ser530. The total lysate blot will show the total amount of COX-1 protein.

-

Conclusion

This compound's interaction with COX-1 and COX-2 enzymes is a classic example of targeted covalent inhibition with profound and distinct physiological consequences. Its preferential and irreversible inhibition of COX-1 in platelets is the cornerstone of its antithrombotic therapy. The modification of COX-2 activity, leading to the production of anti-inflammatory mediators, adds another layer of complexity and therapeutic potential. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel anti-inflammatory and antithrombotic agents.

References

- 1. ulab360.com [ulab360.com]

- 2. Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new this compound formulation IP1867B versus this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new this compound formulation IP1867B versus this compound in vitro [frontiersin.org]

- 4. Residual cyclooxygenase activity of this compound-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Aspirin's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin, or acetylsalicylic acid, remains a cornerstone of pharmacology, primarily due to its profound impact on the biosynthesis of prostaglandins. Its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects are all fundamentally linked to its ability to inhibit cyclooxygenase (COX) enzymes.[1] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's inhibition of prostaglandin synthesis, offers quantitative data on its enzymatic interactions, details relevant experimental protocols for studying these effects, and presents visual representations of the key pathways and workflows.

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and hemostasis.[1][2] The synthesis is initiated by the release of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. The central enzymes in this pathway are the prostaglandin H synthases, more commonly known as cyclooxygenases (COX).[3] These enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2).[4] PGH2 is then rapidly converted into various bioactive prostanoids, including different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), by specific isomerases and synthases.[5]

There are two primary isoforms of the COX enzyme:

-

COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions.[2][5] These include protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[2]

-

COX-2 (PTGS2): In contrast, COX-2 is typically undetectable in most tissues under normal conditions.[5] Its expression is induced by inflammatory stimuli, such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[2]

Mechanism of this compound's Inhibitory Action

This compound exerts its effects through the irreversible inhibition of both COX-1 and COX-2.[6] Unlike other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, which are reversible inhibitors, this compound acts as an acetylating agent.[6] It covalently transfers its acetyl group to a specific serine residue within the active site of the COX enzymes.[1] This acetylation occurs on Serine 530 in COX-1 and the homologous Serine 516 in COX-2.[7]

This covalent modification sterically blocks the channel through which the substrate, arachidonic acid, must pass to reach the catalytic site of the enzyme, thereby preventing the synthesis of prostaglandins.[7] Because platelets lack a nucleus, they are unable to synthesize new COX-1 enzyme. Consequently, the inhibitory effect of a single dose of this compound on platelet COX-1 lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[8] This long-lasting antiplatelet effect is the basis for low-dose this compound's use in the prevention of cardiovascular events.[8]

While this compound irreversibly inhibits COX-1, its effect on COX-2 is slightly different. The acetylation of COX-2 does not completely abolish its catalytic activity but rather modifies it.[9] this compound-acetylated COX-2 loses its ability to produce prostaglandins but gains the capacity to convert arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[9][10] This intermediate can then be further metabolized by 5-lipoxygenase to produce 15-epi-lipoxins, which are potent anti-inflammatory mediators that help in the resolution of inflammation.[10]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound is a more potent inhibitor of COX-1 than COX-2.[11]

| Inhibitor | Target Enzyme | IC50 Value (μM) | Assay System |

| This compound | COX-1 | 1.3 - 3.57 | Washed Human Platelets / Human Articular Chondrocytes |

| COX-2 | 29.3 | Human Articular Chondrocytes | |

| Ibuprofen | COX-1 | 1.4 | Washed Human Platelets |

| Celecoxib | COX-1 | 2.2 | Washed Human Platelets |

| COX-2 | 0.45 | Fluorometric Assay | |

| Indomethacin | COX-1 | 0.063 | Human Articular Chondrocytes |

| COX-2 | 0.48 | Human Articular Chondrocytes | |

| Diclofenac | COX-1 | 0.611 | Human Articular Chondrocytes |

| COX-2 | 0.63 | Human Articular Chondrocytes |

Data compiled from multiple sources.[11][12][13] Note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration and cell type used.

Experimental Protocols

A variety of in vitro assays are available to determine the activity of COX enzymes and to screen for inhibitors.[14] The choice of assay depends on the specific research question, required throughput, and available equipment.

COX Inhibitor Screening Assay (Fluorometric)

This method is suitable for high-throughput screening of potential COX inhibitors and is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[12][15]

Materials:

-

Human recombinant COX-1 or COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (fluorometric)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test inhibitor compounds and controls (e.g., Celecoxib for COX-2)

-

96-well white opaque microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Protocol:

-

Reagent Preparation: Prepare working solutions of the assay buffer, probe, cofactor, and enzymes as per the manufacturer's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with Assay Buffer.

-

Reaction Setup:

-

To appropriate wells of the 96-well plate, add 80 µL of a Reaction Mix containing the Assay Buffer, COX Probe, and COX Cofactor.

-

Add 10 µL of the diluted test inhibitor, a known inhibitor control, or buffer (for enzyme control).

-

Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the blank.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to interact with the enzyme.[16]

-

Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

-

Measurement: Immediately begin measuring the fluorescence kinetically at 25-37°C for 5-10 minutes (Ex/Em = 535/587 nm).[12]

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100, where Rate_EC is the rate of the enzyme control and Rate_S is the rate in the presence of the test inhibitor. Plot percent inhibition against inhibitor concentration to determine the IC50 value.

Prostaglandin E2 Quantification by Enzyme Immunoassay (EIA)

This competitive immunoassay is a common method for quantifying the amount of a specific prostaglandin, such as PGE2, produced by cells or in biological fluids.[17]

Materials:

-

Cell culture supernatants, plasma, or other biological samples

-

PGE2 standard

-

Anti-PGE2 monoclonal antibody

-

PGE2 conjugated to an enzyme (e.g., Alkaline Phosphatase or HRP)

-

Pre-coated 96-well plate (e.g., anti-mouse IgG)

-

Wash Buffer and Assay Buffer

-

Substrate solution (e.g., pNPP for AP or TMB for HRP)

-

Stop Solution

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for pNPP, 450 nm for TMB)

Protocol:

-

Sample Preparation: If necessary, perform a solid-phase extraction of prostaglandins from the sample matrix to concentrate the analytes and remove interfering substances.[17]

-

Standard Curve: Prepare a serial dilution of the PGE2 standard in the Assay Buffer to create a standard curve.

-

Assay Procedure:

-

Add standards, controls, and samples to the wells of the pre-coated microplate.

-

Add the anti-PGE2 antibody to each well and incubate to allow binding.

-

Add the enzyme-conjugated PGE2 to each well. This will compete with the PGE2 in the sample/standard for binding to the antibody. Incubate as recommended.

-

Wash the plate multiple times with Wash Buffer to remove any unbound reagents.

-

-

Development: Add the substrate solution to each well and incubate to allow for color development. The amount of color is inversely proportional to the amount of PGE2 in the sample.

-

Measurement: Add the Stop Solution to terminate the reaction and read the absorbance on a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentration of PGE2 in the unknown samples.

Conclusion

This compound's irreversible acetylation of COX-1 and COX-2 enzymes is a well-defined mechanism that accounts for its wide range of therapeutic effects and associated side effects.[2][6] The preferential inhibition of COX-1, particularly in anucleated platelets, underpins its crucial role in cardiovascular disease prevention.[8] Furthermore, the unique modification of COX-2 activity, leading to the production of anti-inflammatory lipoxins, highlights the complexity of its pharmacological profile.[10] A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and scientists in the ongoing development of novel anti-inflammatory and antithrombotic therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of action of this compound - Wikipedia [en.wikipedia.org]

- 7. Beyond COX-1: the effects of this compound on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. THE CRYSTAL STRUCTURE OF this compound ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of chronic this compound on brain arachidonic acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 15. Cyclooxygenase (COX) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

molecular targets of aspirin beyond cyclooxygenase

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of modern medicine, widely recognized for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. For decades, its primary mechanism of action was attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins and thromboxanes. However, a growing body of evidence reveals that this compound's therapeutic reach extends far beyond COX inhibition. This technical guide delves into the molecular targets of this compound that are independent of its effects on cyclooxygenase, providing researchers, scientists, and drug development professionals with a comprehensive overview of these alternative mechanisms. This exploration of non-COX targets is critical for understanding this compound's pleiotropic effects, including its potential roles in cancer chemoprevention and neuroprotection, and for the development of novel therapeutics.

Quantitative Analysis of this compound's Non-COX Molecular Interactions

The interaction of this compound with molecular targets beyond COX has been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data, including dissociation constants (Kd) and IC50 values, which are crucial for comparing the binding affinities and inhibitory concentrations of this compound for these targets.

| Target Protein | Method | Reported Kd / IC50 | Cellular Context | Reference |

| AMP-activated protein kinase (AMPK) | Surface Plasmon Resonance (SPR) | Kd: ~1.7 mM | Purified protein | |

| Bromodomain-containing protein 4 (BRD4) | Isothermal Titration Calorimetry (ITC) | Kd: ~25 µM | Purified protein | |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cellular Thermal Shift Assay (CETSA) | Not specified | Human colorectal cancer cells | |

| IκB kinase (IKK) | In vitro kinase assay | IC50: ~5-10 mM | Purified enzyme | |

| NF-κB | Electrophoretic mobility shift assay (EMSA) | Not specified | Various cell lines | |

| Peroxisome proliferator-activated receptor α (PPARα) | Reporter gene assay | EC50: ~0.5 mM | Transfected cells | |

| Sirtuin 1 (SIRT1) | In vitro enzymatic assay | Not specified | Purified enzyme |

Table 1: Quantitative Data for this compound's Non-COX Molecular Targets. This table provides a summary of the measured binding affinities and inhibitory concentrations of this compound for several key non-COX molecular targets. The data is compiled from various experimental methodologies as cited.

Key Non-COX Molecular Targets and Signaling Pathways

This compound's interaction with a variety of proteins beyond COX modulates several critical cellular signaling pathways. This section details these interactions and their downstream consequences.

AMP-activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. This compound has been shown to directly bind to and activate AMPK, a mechanism that is independent of COX inhibition. This activation is thought to contribute to this compound's anti-cancer properties.

The Enduring Legacy of Willow Bark: A Technical Guide to its Historical and Pharmacological Significance

For millennia, the bark of the willow tree (Salix spp.) has been a cornerstone of traditional medicine across various cultures, valued for its ability to alleviate pain, fever, and inflammation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical use of willow bark, its key bioactive compounds, and the scientific basis for its therapeutic effects. The information is presented with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Historical Use in Traditional Medicine: An Ancient Remedy

The medicinal use of willow bark dates back to ancient civilizations. Sumerian clay tablets from as early as 4000 BC describe the use of willow leaves for rheumatic ailments.[1][2] The Ebers Papyrus, an ancient Egyptian medical text from around 1534 BC, also mentions the use of willow for its anti-inflammatory and analgesic properties.[1] In ancient Greece, the physician Hippocrates (c. 460 – c. 377 BC) recommended chewing willow bark to reduce fever and pain.[1] Similarly, Native American tribes have a long history of using willow bark for a variety of ailments, including pain, fever, and headache.[3]

These traditional practices relied on empirical observation, with the knowledge passed down through generations. The primary methods of preparation included chewing the fresh bark, or creating decoctions, infusions, and tinctures to extract the active compounds.[3][4]

Quantitative Analysis of Bioactive Compounds

The primary bioactive compounds in willow bark responsible for its therapeutic effects are salicylates, particularly salicin and its derivatives like salicortin. The concentration of these compounds can vary significantly depending on the Salix species, the age of the tree, and the time of harvest.

| Salix Species | Salicin Content (% of dry bark) | Salicortin Content (% of dry bark) | Reference(s) |

| Salix alba (White Willow) | 0.08 - 1.0 | Present, but often not quantified | [5][6] |

| Salix purpurea (Purple Willow) | 0.5 - 1.7 | 2.3 - 3.9 | [7] |

| Salix daphnoides (Violet Willow) | High, but variable | Predominantly salicortin | [8] |

| Salix fragilis (Crack Willow) | Low | Not specified | [5] |

| Salix acutifolia | Up to 12.06 | Not specified | [5][6] |

| Salix pentandra | High | High in 2'-O-acetylsalicortin | [8][9] |

| Salix babylonica (Weeping Willow) | 2.675 (female bark) | Not specified | [2] |

| Salix caprea | 0.058 (female bark) | Not specified | [2] |

| Salix cinerea | Moderate | Not specified | [2] |

| Salix excelsa | Moderate | Not specified | [2] |

| Salix triandra | Low | Not specified | [2] |

| Salix viminalis "Americana" | 0.04 | Not specified | [5][6] |

| Salix mollissima | Low | Not specified | [5] |

| Salix dasyclados | Low | Not specified | [5] |

| Salix pseudomedemii | Moderate | Not specified | [2] |

| Salix amplexicaulis | Moderate | Not specified | [2] |

Experimental Protocols

Traditional Preparation Methods

A decoction is a traditional method for extracting water-soluble compounds from tough plant materials like bark.

Protocol:

-

Harvesting: Collect young, flexible branches of a Salix species, ideally in the spring when the sap is rising.

-

Preparation: Scrape the outer bark to reveal the inner green and white layers.

-

Drying (Optional): The bark can be used fresh or dried for later use. To dry, cut the inner bark into small pieces and spread them in a well-ventilated area away from direct sunlight.

-

Decoction:

-

Straining: Strain the liquid to remove the bark pieces. The resulting decoction can be consumed warm or cold.

A tincture is an alcoholic extract of a plant, which allows for a longer shelf-life and a more concentrated preparation.

Protocol:

-

Preparation: Finely chop or grind dried willow bark.

-

Maceration:

-

Extraction:

-

Store the jar in a cool, dark place for 4-6 weeks.

-

Shake the jar every few days to facilitate extraction.[10]

-

-

Straining and Storage:

-

After the maceration period, strain the liquid through a cheesecloth or fine-mesh sieve, pressing the bark to extract as much liquid as possible.

-

Store the tincture in a dark, airtight glass bottle.

-

Quantification of Salicin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of salicin in willow bark extracts.

Protocol:

-

Sample Preparation:

-

Grind dried willow bark to a fine powder.

-

Extract a known weight of the powder with a methanol-water solution (50:50, v/v).[13]

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a series of standard solutions of pure salicin of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of salicin in the sample by comparing its peak area to the calibration curve.

-

In Vitro Anti-Inflammatory Assays

This assay measures the ability of a willow bark extract to inhibit the production of key pro-inflammatory cytokines in stimulated immune cells.

Protocol:

-

Cell Culture: Culture a suitable immune cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate culture medium.

-

Stimulation:

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the willow bark extract for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

-

Cytokine Measurement:

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of each cytokine for each concentration of the extract compared to the stimulated control (cells treated with LPS only).

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of willow bark are attributed to the complex interplay of its constituent compounds, which modulate key signaling pathways involved in inflammation and pain.

Inhibition of the Cyclooxygenase (COX) Pathway

Salicin from willow bark is metabolized in the body to salicylic acid. Salicylic acid and other compounds in willow bark extract inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.

Caption: Inhibition of the COX-2 pathway by willow bark extract.

Suppression of Pro-Inflammatory Cytokine Production

Willow bark extracts have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This is achieved, in part, through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

References

- 1. Anticarcinogenic effects of the ethanolic extract of Salix aegyptiaca in colon cancer cells: involvement of Akt/PKB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bch.ro [bch.ro]

- 3. youtube.com [youtube.com]

- 4. The process of extracting salicin from white willow bark extract. [greenskybio.com]

- 5. Application of high-performance liquid chromatography for research of salicin in bark of different varieties of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. backcountrysurvival.co.uk [backcountrysurvival.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. How to Make Willow Bark Aspirin — Practical Self Reliance [practicalselfreliance.com]

- 11. fullcircleadventures.com [fullcircleadventures.com]

- 12. artofmanliness.com [artofmanliness.com]

- 13. [Determination of salicin in extract of willow bark by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Cardiovascular Protector: A Technical Guide to the Discovery of Aspirin's Antiplatelet Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discoveries that unveiled the antiplatelet properties of aspirin, a revelation that has had a profound and lasting impact on cardiovascular medicine. We will explore the core experimental evidence, detail the methodologies of pivotal studies, and illustrate the key signaling pathways involved.

A Serendipitous Observation: From Pain Relief to Platelet Inhibition

The journey to understanding this compound's role in preventing thrombosis began not in a state-of-the-art laboratory, but through the astute clinical observations of a general practitioner. In the 1950s, Dr. Lawrence L. Craven, a California physician, noted that his patients taking this compound for pain relief experienced fewer heart attacks.[1] While his initial reports were largely anecdotal and lacked the rigor of controlled clinical trials, they planted a crucial seed of inquiry that would blossom in the decades to follow.

It wasn't until the late 1960s that the scientific community began to systematically investigate the physiological effects of this compound on blood platelets. A series of landmark studies published in 1968 by independent research groups, including those led by Harvey J. Weiss, John O'Brien, and Marjorie B. Zucker, provided the first concrete evidence that this compound inhibits platelet function.[2] These foundational studies laid the groundwork for decades of research into this compound's antithrombotic mechanism and its widespread use in the prevention of cardiovascular events.

The Core Mechanism: Irreversible Inhibition of Cyclooxygenase-1

The central mechanism behind this compound's antiplatelet effect is the irreversible acetylation of a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme.[1] This groundbreaking discovery was elucidated by the work of Roth and Majerus in 1975.[3]

The COX-1 enzyme is a critical component of the prostaglandin synthesis pathway in platelets. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then rapidly converted to thromboxane A2 (TXA2) by thromboxane synthase. TXA2 is a potent vasoconstrictor and a powerful activator of platelet aggregation.

By acetylating and thus deactivating COX-1, this compound effectively blocks the production of TXA2 for the entire lifespan of the platelet (approximately 7-10 days).[4] This is because platelets, being anucleated cell fragments, cannot synthesize new enzymes. The acetyl group from this compound covalently binds to the COX-1 enzyme, permanently rendering it non-functional. This irreversible inhibition is a key feature that distinguishes this compound from other non-steroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors of COX.[4]

The following diagram illustrates the signaling pathway of platelet activation and the point of intervention by this compound.

Figure 1: Mechanism of this compound's Antiplatelet Effect.

Key Experimental Evidence: A Methodological Deep Dive

The initial discoveries of this compound's antiplatelet effects were built upon a foundation of meticulous experimental work. Here, we detail the protocols of the key experiments that were instrumental in establishing this paradigm shift in cardiovascular pharmacology.

Platelet Aggregation Studies

The ability of this compound to inhibit platelet aggregation was a cornerstone of the early investigations. The primary method used was turbidimetric aggregometry, developed by Gustav Born.

Experimental Protocol: Platelet Aggregometry (Based on Born's Method)

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood was drawn from healthy human volunteers who had abstained from this compound and other medications known to affect platelet function for at least one week.

-

The blood was collected into tubes containing an anticoagulant, typically 3.8% sodium citrate, at a ratio of 9 parts blood to 1 part citrate.

-

To obtain PRP, the citrated whole blood was centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. This allows the red and white blood cells to sediment, leaving the platelets suspended in the plasma.

-

Platelet-poor plasma (PPP) was prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. PPP was used as a blank or reference in the aggregometer.

-

-

Aggregation Measurement:

-

Platelet aggregation was measured using a spectrophotometer or a dedicated platelet aggregometer.

-

A sample of PRP was placed in a cuvette with a magnetic stir bar and warmed to 37°C.

-

The instrument was calibrated with PRP set to 0% light transmittance and PPP set to 100% light transmittance.

-

A baseline of light transmittance through the stirring PRP was recorded.

-

An aggregating agent (agonist) was then added to the PRP, and the change in light transmittance was recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

-